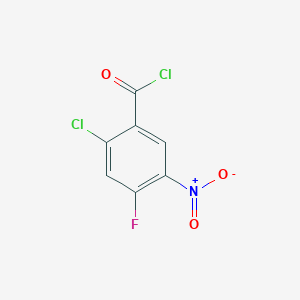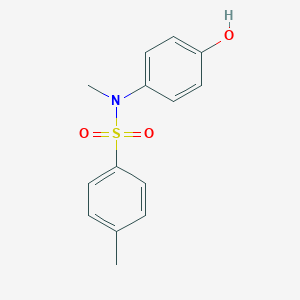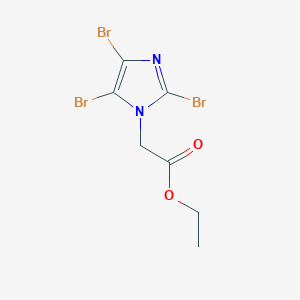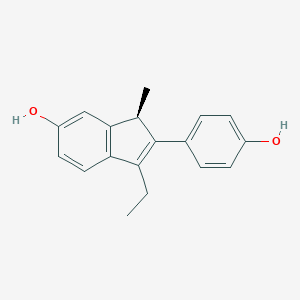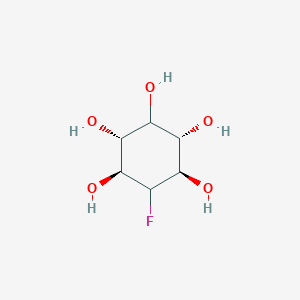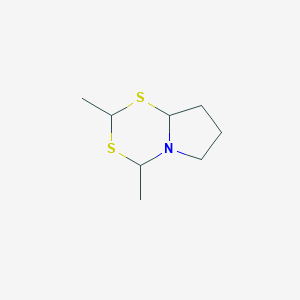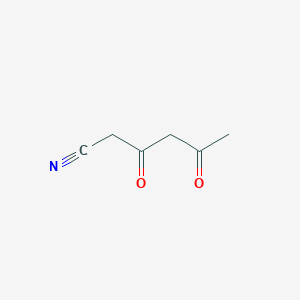![molecular formula C31H41N5O7 B040706 methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate CAS No. 117783-82-1](/img/structure/B40706.png)
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-Ome-enkephalin is a synthetic analog of enkephalin, an endogenous opioid peptide. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. They bind to the body’s opioid receptors, primarily the delta and mu opioid receptors, to exert their effects . CP-Ome-enkephalin is designed to mimic the natural enkephalins but with enhanced stability and potency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CP-Ome-enkephalin involves the incorporation of cyclopropane-containing dipeptide subunits into the enkephalin framework. This method relies on a highly diastereoselective and enantioselective cyclopropanation step coupled with a novel variant of the Weinreb protocol . The process includes the following steps:
- Preparation of substituted cyclopropanes.
- Incorporation of the cyclopropane subunit into the enkephalin framework.
- Purification using flash chromatography and other techniques.
Industrial Production Methods: Industrial production of CP-Ome-enkephalin involves large-scale synthesis using automated peptide synthesizers. The process includes:
- Solid-phase peptide synthesis (SPPS) to assemble the peptide chain.
- Cyclopropanation and other modifications.
- Purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: CP-Ome-enkephalin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
CP-Ome-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of opioid peptides.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions.
Industry: Utilized in the development of new analgesics and other pharmaceutical products
Mecanismo De Acción
CP-Ome-enkephalin exerts its effects by binding to the delta and mu opioid receptors in the body. These receptors are G-protein-coupled receptors that, when activated, inhibit the release of neurotransmitters involved in pain signaling. This leads to reduced pain perception and increased pain tolerance . The molecular targets and pathways involved include:
Delta and Mu Opioid Receptors: Primary targets for CP-Ome-enkephalin.
G-Protein Signaling Pathways: Involved in the downstream effects of receptor activation.
Comparación Con Compuestos Similares
CP-Ome-enkephalin is similar to other enkephalin analogs, such as:
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different pharmacological properties.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue at the C-terminus.
Dual Enkephalinase Inhibitors (DENKIs): Compounds that inhibit the degradation of enkephalins, enhancing their effects.
Uniqueness: CP-Ome-enkephalin is unique due to its enhanced stability and potency compared to natural enkephalins. The incorporation of cyclopropane-containing subunits provides conformational constraints that improve its pharmacological profile .
Propiedades
Número CAS |
117783-82-1 |
|---|---|
Fórmula molecular |
C31H41N5O7 |
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
Clave InChI |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sinónimos |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


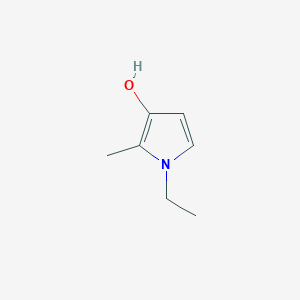
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
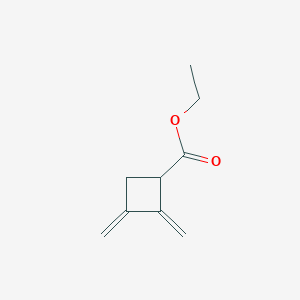
![4-Sulfocalix[4]arene](/img/structure/B40631.png)
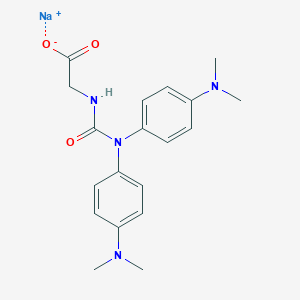
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
